molecular formula C10H19NO3 B2800152 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 94281-28-4

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine

Cat. No.: B2800152
CAS No.: 94281-28-4
M. Wt: 201.266
InChI Key: ANRHASPMHMBCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
  • (S)-Glyceraldehyde acetonide

Uniqueness

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine is unique due to its combination of a morpholine ring with a 2,2-dimethyl-1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHASPMHMBCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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